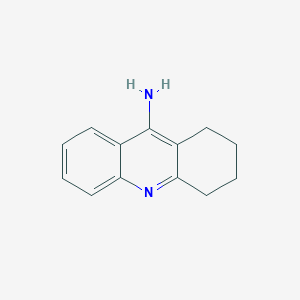

Tacrine

説明

特性

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJREFDVOIBQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1684-40-8 (hydrochloride) | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037272 | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-01 g/L | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

321-64-2, 206658-92-6 | |

| Record name | Tacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183.5 °C | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a foundational acetylcholinesterase inhibitor, from the reaction of 2-aminobenzonitrile and cyclohexanone. This synthesis is a classic example of the Friedländer annulation, a powerful method for the construction of quinoline and acridine scaffolds.

Introduction

Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, it remains a critical pharmacological tool and a scaffold for the development of new, safer analogues.[1] The synthesis of tacrine and its derivatives continues to be an active area of research.[2][3] The most common and straightforward route to tacrine involves the acid-catalyzed condensation of 2-aminobenzonitrile with cyclohexanone.[3][4]

Reaction Mechanism and Pathway

The synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone proceeds via a Friedländer-style cyclocondensation.[4] The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of cyclohexanone towards nucleophilic attack by the amino group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to form the tetrahydroacridine core.

The proposed mechanism is as follows:

-

Activation of Cyclohexanone: The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The amino group of 2-aminobenzonitrile attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form an enamine or an imine intermediate.

-

Intramolecular Cyclization: The nitrile group is activated by the Lewis acid, and the enamine attacks the nitrile carbon in an intramolecular cyclization.

-

Tautomerization and Aromatization: A series of tautomerizations and proton transfers, followed by the elimination of the Lewis acid catalyst upon workup, leads to the final aromatic tacrine product.[4]

Caption: Reaction scheme for the synthesis of Tacrine.

Quantitative Data Summary

The yield of tacrine is highly dependent on the choice of catalyst, solvent, and reaction conditions. A summary of quantitative data from various reported syntheses is presented below for easy comparison.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnCl₂ | None | Reflux | - | 68 | [4] |

| BF₃·Et₂O | None | Reflux | 4 | 81 | [5] |

| POCl₃ | None | 120 | 2 | 55 | [5] |

| AlCl₃ | Toluene | 100 | - | 28 | [6] |

| InCl₃ | Toluene | 100 | - | 30 | [6] |

| FeCl₃ | Toluene | 100 | - | 35 | [6] |

| ZnCl₂ | Toluene | 100 | - | 39 | [6] |

| SnCl₄ | Toluene | Reflux | 3 | 82 | [7] |

| Yb(OTf)₃ | Toluene | 100 | - | High | [6] |

| ZnCl₂/ChCl (DES) | Deep Eutectic Solvent | 120 | 3 | 98 | [8][9] |

Physical and Spectroscopic Data for Tacrine:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [2] |

| Molecular Weight | 198.27 g/mol | [2] |

| Melting Point | 181.1-182.1 °C | [4] |

| Appearance | Yellow precipitate | [2] |

| ¹H NMR | Predicted values available | [4][10] |

| ¹³C NMR | Predicted values available | [4][10] |

| MS (APCI) | m/z 198 (M⁺) | [4] |

| IR (cm⁻¹) | 3308-3366 (primary amine), 761 (aromatic C-H) | [4] |

| Elemental Analysis | C: 78.75%, H: 7.12%, N: 14.13% (Theoretical) | [4] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Tacrine using Zinc Chloride

This protocol is adapted from a method chosen for its use of readily accessible starting materials and good yields.[4]

Materials:

-

2-Aminobenzonitrile (3.54 g, 0.030 mol)

-

Cyclohexanone (36 mL)

-

Anhydrous Zinc Chloride (4.02 g)

-

20% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Litmus paper

Apparatus:

-

100 mL 3-necked round-bottomed flask

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

Procedure:

-

To the 3-necked round-bottomed flask, add 36 mL of cyclohexanone, a magnetic stirrer bar, 3.54 g of 2-aminobenzonitrile, and 4.02 g of anhydrous zinc chloride.

-

Attach the reflux condenser and thermometer, and place the flask in a heating mantle.

-

Heat the mixture to reflux with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper. A yellow precipitate will form.

-

Collect the precipitate by gravity filtration and wash it with water.

-

Recrystallize the crude product from 20 mL of hot ethanol.

-

Collect the purified crystals by Büchner filtration and allow the product to dry for one week under a fume hood.

Protocol 2: Synthesis of Tacrine using Boron Trifluoride Etherate

This procedure utilizes a different Lewis acid catalyst.[5]

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

In a suitable reaction flask, combine 2-aminobenzonitrile and cyclohexanone.

-

Add boron trifluoride etherate to the mixture.

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, add an aqueous solution of NaOH to the reaction mixture.

-

Isolate the resulting tacrine product.

Protocol 3: Sustainable Synthesis of Tacrine in a Deep Eutectic Solvent

This protocol presents a more environmentally friendly approach using a deep eutectic solvent (DES).[8][9]

Materials:

-

2-Aminobenzonitrile (1 mmol, 118 mg)

-

Cyclohexanone (1 mmol, 98 mg)

-

Zinc chloride/Choline chloride (ZnCl₂/ChCl) (1:1 mol/mol) DES (1 g)

-

10% Sodium Hydroxide (NaOH) solution (300 µL)

-

Isopropanol (iPrOH) (1 mL)

Procedure:

-

Add 2-aminobenzonitrile and cyclohexanone to the ZnCl₂/ChCl DES in a reaction vessel.

-

Heat the reaction mixture to 120 °C for 3 hours.

-

Cool the reaction to room temperature and evaporate any volatile components under reduced pressure.

-

Add the 10% NaOH solution to the residue and stir for an additional 3 hours.

-

Filter the resulting solid and wash the cake with water.

-

Stir the solid in iPrOH for 1 hour, then filter to obtain the purified tacrine.

Experimental Workflow

The general workflow for the synthesis and purification of tacrine is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a Symptomatic Treatment: An In-depth Guide to the Early Clinical Studies of Tacrine for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the seminal clinical studies on Tacrine (tetrahydroaminoacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Tacrine's development marked a pivotal moment in Alzheimer's research, shifting the paradigm towards symptomatic treatment by targeting the cholinergic deficit observed in the brains of patients. This document delves into the core of these early investigations, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and procedural pathways to offer a thorough resource for professionals in the field.

Core Mechanism of Action

Tacrine's primary therapeutic rationale is based on the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in patients.[1][2] Tacrine functions as a reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting these enzymes, Tacrine increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission in the cerebral cortex and hippocampus, brain regions crucial for memory and learning.[5]

Beyond its primary role as a cholinesterase inhibitor, early research suggested that Tacrine may have other secondary mechanisms, including the modulation of muscarinic and nicotinic cholinergic receptors.[3]

Key Clinical Efficacy and Safety Data

The early clinical trials of Tacrine were characterized by a mix of modest efficacy and significant safety concerns, primarily related to hepatotoxicity. Below are summary tables of the key quantitative data from these foundational studies.

Table 1: Summary of Efficacy Results from Early Tacrine Clinical Trials

| Study (Year) | Duration | Patient Population | N | Dosage | Primary Efficacy Measure | Results (Tacrine vs. Placebo) |

| Davis et al. (1992) [6] | 6 weeks | Probable Alzheimer's Disease | 215 | 40 mg/day or 80 mg/day (best dose) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Mean adjusted ADAS-Cog score: 30.3 for Tacrine vs. 32.7 for Placebo (a smaller decline of 2.4 points, p < 0.001).[6] |

| Farlow et al. (1992) [7] | 12 weeks | Probable Alzheimer's Disease | 468 | Up to 80 mg/day | ADAS-Cog and Clinical Global Impression of Change (CGIC) | Dose-related improvement on ADAS-Cog (p = 0.014) and CGIC (p = 0.014). At 80 mg/day, 51% of patients showed a ≥4-point improvement on ADAS-Cog.[7] |

| Knapp et al. (1994) / Tacrine Study Group [8] | 30 weeks | Mild to moderate Alzheimer's Disease | 263 | Up to 160 mg/day | ADAS-Cog and CGIC | Significant dose-response trend. At the highest dose (160 mg/day), more patients improved compared to placebo.[9] |

| Eagger et al. (1991) [10] | 13 weeks (crossover) | Probable Alzheimer's Disease | 65 (completed) | Up to 150 mg/day | Mini-Mental State Examination (MMSE) and Abbreviated Mental Test Score (AMTS) | Significant beneficial effect of Tacrine over placebo on MMSE score (p < 0.0001) and AMTS (p = 0.0001).[10] |

Table 2: Summary of Key Adverse Events in Early Tacrine Clinical Trials

| Study (Year) | N | Common Adverse Events | Incidence of Elevated Liver Enzymes (ALT > 3x ULN) | Other Notable Adverse Events (Incidence) |

| Farlow et al. (1992) [7] | 468 | Nausea, vomiting, diarrhea, abdominal pain, dyspepsia, rash | 25% | Nausea/vomiting (8%), Diarrhea (5%), Abdominal pain (4%), Dyspepsia (3%), Rash (3%).[7] |

| Watkins et al. (1994) [11] | 2446 | Asymptomatic elevated ALT | 25% (ALT > 3x ULN), 2% (ALT > 20x ULN) | Elevated ALT levels were more frequent in women.[11] |

| Systematic Review (1997) [12] | 3555 | Cholinergic effects, elevated transaminases | Mean of 28.6% (range 0-53%) | Cholinergic manifestations (mean 30.2%, range 5-62%).[12] |

Experimental Protocols of Key Studies

The methodologies of the early Tacrine trials set a precedent for future Alzheimer's drug development. Below are detailed protocols from some of the pivotal studies.

A 12-Week, Double-Blind, Placebo-Controlled, Parallel-Group Study (Farlow et al., 1992)

-

Patient Population: Men and women aged at least 50 years with a diagnosis of probable Alzheimer's disease, exhibiting mild to moderate impairment. Patients with other significant medical conditions were excluded.[7]

-

Study Design: A 12-week, double-blind, placebo-controlled, parallel-group study conducted at 23 outpatient centers.[7]

-

Intervention:

-

Weeks 1-6: Patients were randomized to receive placebo, 20 mg/day of Tacrine, or 40 mg/day of Tacrine.[7]

-

Weeks 7-12: Half of the patients in each group continued with the same treatment, while the other half had their dose increased. The placebo group increased to 20 mg/day, the 20 mg/day group to 40 mg/day, and the 40 mg/day group to 80 mg/day.[7]

-

-

Primary Outcome Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized test battery that assesses various cognitive domains, including memory, language, and praxis. The test consists of 11 tasks.[13][14]

-

Clinician-Rated Clinical Global Impression of Change (CGIC): A 7-point scale where a clinician provides a global rating of the patient's change from baseline.[15][16]

-

-

Safety Monitoring: Weekly monitoring of serum alanine aminotransferase (ALT) levels to detect liver toxicity.[7]

A 30-Week Randomized Controlled Trial of High-Dose Tacrine (Knapp et al., 1994)

-

Patient Population: Patients with mild to moderate Alzheimer's disease.[8]

-

Study Design: A 30-week, randomized, double-blind, placebo-controlled, parallel-group trial.[8]

-

Intervention: Patients were randomized into four groups and received different doses of Tacrine, up to a maximum of 160 mg/day, or a placebo.[8]

-

Primary Outcome Measures:

-

ADAS-Cog

-

CGIC

-

-

Safety Monitoring: Regular monitoring of liver function tests was a critical component of the study, with predefined criteria for dose reduction or discontinuation based on ALT levels.[9]

Hepatotoxicity Monitoring Protocol (General)

Across the early trials, a stringent protocol for monitoring liver function was established due to the high incidence of elevated transaminase levels.

-

Frequency of Monitoring: Serum ALT levels were typically monitored every other week from week 4 to week 16 of therapy. After this period, if levels remained within the normal range, monitoring could be decreased to every 3 months.

-

Dose Adjustment Criteria:

-

ALT 2-3 times the upper limit of normal (ULN): Monitor ALT weekly.

-

ALT 3-5 times the upper limit of normal (ULN): Reduce the daily dose by 40 mg and monitor ALT weekly.

-

ALT > 5 times the upper limit of normal (ULN): Discontinue treatment and monitor ALT levels until they return to normal. Rechallenge with the drug could be considered once levels normalized, starting at a lower dose and with weekly monitoring.

-

Visualizing the Pathways

Cholinergic Signaling Pathway and Tacrine's Action

The following diagram illustrates the normal cholinergic synapse and the mechanism of action of Tacrine.

Caption: Tacrine inhibits AChE, increasing ACh in the synapse.

Tacrine Metabolism Pathway

The metabolic fate of Tacrine is a critical determinant of its hepatotoxicity. The primary route of metabolism is through the cytochrome P450 system in the liver.

Caption: Tacrine is primarily metabolized by CYP1A2 in the liver.

Clinical Trial Workflow for Early Tacrine Studies

This diagram outlines the typical workflow of the early, pivotal clinical trials for Tacrine.

Caption: Workflow of early Tacrine clinical trials.

Conclusion

The early clinical studies of Tacrine were instrumental in establishing the viability of cholinesterase inhibition as a symptomatic treatment for Alzheimer's disease. While the modest cognitive benefits were often overshadowed by significant hepatotoxicity, these trials laid the groundwork for the development of subsequent, safer cholinesterase inhibitors. The rigorous methodologies, including the use of standardized cognitive assessments and global impression scales, and the systematic approach to safety monitoring, have had a lasting impact on the design and execution of clinical trials in the field of dementia research. This guide serves as a detailed repository of that foundational knowledge for the researchers and drug development professionals who continue to build upon this important legacy.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tacrine | PPTX [slideshare.net]

- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 6. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Tacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodology, results and quality of clinical trials of tacrine in the treatment of Alzheimer's disease: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADAS-Cog - Wikipedia [en.wikipedia.org]

- 14. cogstate.com [cogstate.com]

- 15. Clinical global impressions in Alzheimer's clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacological Profile of 9-amino-1,2,3,4-tetrahydroacridine (THA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-amino-1,2,3,4-tetrahydroacridine (THA), also known as tacrine, was the first centrally acting cholinesterase inhibitor approved for the treatment of mild to moderate Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological profile of THA, detailing its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical effects. The information is presented to support further research and drug development efforts in the field of neurodegenerative diseases. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh). One of the primary therapeutic strategies has been to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the availability of ACh to stimulate cholinergic receptors. 9-amino-1,2,3,4-tetrahydroacridine (THA) was a pioneering drug in this class. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the study of THA's pharmacology continues to provide valuable insights for the development of novel therapeutics for AD and other neurological disorders.

Mechanism of Action

THA's primary mechanism of action is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a slightly higher affinity for BChE in some studies.[1] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2] Beyond its effects on cholinesterases, THA exhibits a complex pharmacological profile, interacting with various other targets that may contribute to its overall effects.

Cholinesterase Inhibition

THA is a potent inhibitor of both AChE and BChE. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.

| Enzyme | Parameter | Value (nM) | Source |

| Acetylcholinesterase (AChE) | IC50 | 109 | [1] |

| IC50 | 94.69 ± 4.88 | [1] | |

| Butyrylcholinesterase (BChE) | IC50 | 14.26 ± 1.07 | [1] |

Receptor Interactions

THA interacts with a range of neurotransmitter receptors, although generally with lower affinity than for cholinesterases. These interactions may contribute to both its therapeutic and adverse effects.

| Receptor Class | Receptor Subtype | Parameter | Value (µM) |

| Muscarinic | M1/M2 | IC50 | 10 - 14 |

| Nicotinic | α3β4 | Ki | 0.8 |

| NMDA | - | IC50 | 193 ± 33 |

Monoamine Transporter Inhibition

THA has been shown to inhibit the reuptake of several monoamines, which may also play a role in its cognitive-enhancing effects.

| Transporter | Parameter | Value (µM) |

| Serotonin (SERT) | IC50 | ~2 |

| Norepinephrine (NET) | IC50 | ~1 |

| Dopamine (DAT) | IC50 | ~7 |

Pharmacokinetics

The pharmacokinetic profile of THA is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short half-life.

| Parameter | Value |

| Bioavailability (Oral) | 17% (highly variable) |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |

| Elimination Half-life (t½) | 2 - 4 hours |

| Volume of Distribution (Vd) | 349 L (mean) |

| Clearance (Cl) | 2.42 L/h (mean) |

| Protein Binding | ~55% |

Metabolism

THA is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2. The major metabolic pathway is hydroxylation, leading to the formation of several metabolites, with 1-hydroxy-tacrine (velnacrine) being the primary active metabolite.[3] The formation of reactive metabolites is believed to be a key factor in THA-induced hepatotoxicity.[2]

Signaling Pathways

The pharmacological actions of THA initiate a cascade of downstream signaling events. The primary pathway involves the enhancement of cholinergic signaling, which in turn modulates various intracellular processes.

Cholinergic Signaling Pathway

By inhibiting AChE, THA increases the concentration of acetylcholine in the synapse. This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons.

Figure 1: THA's primary mechanism of action on the cholinergic pathway.

Calcium Signaling

THA has been shown to modulate intracellular calcium levels. It can block L-type and N-type calcium channels and, at higher concentrations, may interfere with calcium-dependent processes.[4] This can have widespread effects on neuronal function, including neurotransmitter release and gene expression.

Figure 2: THA's influence on intracellular calcium signaling.

Clinical Efficacy and Adverse Effects

Cognitive Outcomes in Alzheimer's Disease

Multiple clinical trials have evaluated the efficacy of THA in patients with mild to moderate Alzheimer's disease. The results have been modest, with some studies showing a statistically significant but small improvement in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

| Trial | Dosage | Duration | Key Cognitive Outcome |

| Tacrine Collaborative Study Group[5] | 40-80 mg/day | 6 weeks | Statistically significant smaller decline on ADAS-Cog (2.4 points) vs. placebo. |

| Farlow et al. (1992) | 80 mg/day | 12 weeks | 51% of patients on 80mg/day showed a ≥4-point improvement on ADAS-Cog. |

| Knapp et al. (1994) | up to 160 mg/day | 30 weeks | Dose-related improvement on ADAS-Cog. |

| Cochrane Review (2000)[6] | 20-160 mg/day | 3-36 weeks | No convincing evidence of a clinically significant benefit. |

Adverse Effects

The clinical use of THA is significantly limited by its adverse effect profile, most notably hepatotoxicity.

-

Hepatotoxicity: A significant proportion of patients (up to 50%) experience elevated liver transaminases. This is generally reversible upon discontinuation of the drug. The mechanism is thought to involve the formation of reactive metabolites by CYP1A2.

-

Cholinergic Side Effects: Nausea, vomiting, diarrhea, and abdominal pain are common due to the increase in acetylcholine.

-

Central Nervous System Effects: Dizziness, headache, and confusion can occur.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the IC50 of THA for AChE.

References

- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 3. Tacrine - Wikipedia [en.wikipedia.org]

- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tacrine for Alzheimer's disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

Tacrine's effects on cholinergic pathways in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, exerts a complex array of effects on cholinergic and other neurotransmitter systems within the central nervous system (CNS).[1][2] While its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased synaptic levels of acetylcholine (ACh), its pharmacological profile is multifaceted.[1][3][4] This technical guide provides an in-depth analysis of tacrine's interactions with cholinergic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism: Cholinesterase Inhibition

Tacrine functions as a reversible, non-competitive inhibitor of both AChE and BChE.[1][5] By binding to a hydrophobic region outside the catalytic active site of the enzyme, it prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission in brain regions critical for memory and learning, such as the cerebral cortex and hippocampus.[3][5] Kinetic studies have demonstrated that tacrine is a potent inhibitor of both enzymes.[5][6]

Quantitative Inhibition Data

The inhibitory potency of tacrine against AChE and BChE has been characterized across various studies. The following tables summarize key quantitative data.

| Enzyme | Source | Inhibition Type | IC50 (nM) | Ki (nM) | Reference |

| Acetylcholinesterase (AChE) | Bovine Caudate | Non-competitive | 160 ± 10 | - | [5] |

| Acetylcholinesterase (AChE) | Snake Venom | Mixed | 31 | 13 | [6] |

| Butyrylcholinesterase (BChE) | Human Serum | Mixed | 25.6 | 12 | [6] |

| Acetylcholinesterase (AChE) | Rat Brain | - | - | - | [7] |

| Butyrylcholinesterase (BChE) | Rat Brain | - | - | - | [7] |

Note: IC50 and Ki values can vary depending on the enzyme source and experimental conditions.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

A common method to determine cholinesterase inhibition is the colorimetric assay developed by Ellman.

Objective: To quantify the inhibitory effect of tacrine on AChE or BChE activity.

Materials:

-

Purified acetylcholinesterase or butyrylcholinesterase

-

Tacrine hydrochloride

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of tacrine, substrate, and DTNB in phosphate buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a microplate, add the phosphate buffer, DTNB solution, and varying concentrations of tacrine. Then, add the AChE or BChE solution. Incubate the mixture for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCh or BTCh) to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.

-

Data Analysis: Calculate the rate of reaction for each tacrine concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of tacrine to the rate of the control (no inhibitor). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the tacrine concentration.

Modulation of Cholinergic Receptors

Beyond its effects on cholinesterases, tacrine directly interacts with both muscarinic and nicotinic acetylcholine receptors, adding another layer of complexity to its pharmacological profile.

Muscarinic Receptor Interactions

Tacrine exhibits a dual action on muscarinic receptors, acting as both an antagonist and a positive allosteric modulator, depending on the receptor subtype and concentration.[1][8] Studies have shown that micromolar concentrations of tacrine can block muscarinic receptor-mediated signaling pathways, such as the inhibition of cAMP formation and the stimulation of phosphoinositide (PI) hydrolysis.[9][10] This antagonism appears to be competitive for the cAMP response and non-competitive for PI hydrolysis at higher concentrations.[9][10] Conversely, there is evidence that tacrine can act as an allosteric modulator for M1 muscarinic receptors, which could contribute to its therapeutic effects.[1]

Nicotinic Receptor Interactions

Tacrine also interacts with nicotinic acetylcholine receptors (nAChRs). Research indicates that tacrine can act as a competitive inhibitor of nAChRs at submicromolar concentrations.[11][[“]] It has been shown to inhibit nicotine-evoked dopamine release in the striatum.[13] Positron emission tomography (PET) studies in Alzheimer's patients have suggested that tacrine treatment may lead to a restoration of nicotinic cholinergic receptors.[14]

Effects on Acetylcholine Release

The net effect of tacrine on acetylcholine release is complex and context-dependent. Its primary action of cholinesterase inhibition leads to an accumulation of ACh in the synaptic cleft.[3] However, this elevated ACh can then act on presynaptic autoreceptors, which can either inhibit or facilitate further ACh release.

-

Inhibition: The increased synaptic ACh can activate inhibitory presynaptic muscarinic M2 autoreceptors, leading to a feedback inhibition of further ACh release.[15]

-

Enhancement: Under certain conditions where inhibitory presynaptic receptors are blocked, the elevated ACh levels can activate facilitatory presynaptic nicotinic autoreceptors, resulting in enhanced ACh release.[15]

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters, including acetylcholine, in the brains of freely moving animals.[16][17]

Objective: To measure the effect of tacrine administration on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or striatum).

Materials:

-

Microdialysis probes

-

A stereotaxic apparatus for probe implantation

-

A microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Tacrine hydrochloride

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular ACh levels.

-

Tacrine Administration: Administer tacrine systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals following tacrine administration.

-

Analysis: Analyze the concentration of ACh in the dialysate samples using an HPLC-ED system.

-

Data Analysis: Express the post-treatment ACh levels as a percentage of the baseline levels to determine the effect of tacrine on extracellular ACh concentrations.[18]

Additional Non-Cholinergic Mechanisms

Tacrine's effects extend beyond the cholinergic system, influencing other neurotransmitter pathways and ion channels, which may contribute to its overall therapeutic and adverse effect profile.

Monoamine Oxidase (MAO) Inhibition

Tacrine has been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][19] This inhibition can lead to increased levels of monoaminergic neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] However, some studies suggest that at therapeutic doses, tacrine does not significantly induce the release of monoamines.[20]

| Enzyme | Inhibition | Reference |

| Monoamine Oxidase-A (MAO-A) | Inhibited at 5 x 10⁻⁴ M | [19] |

| Monoamine Oxidase-B (MAO-B) | Inhibited | [21] |

Potassium Channel Blockade

Tacrine is known to block various types of voltage-gated potassium (Kv) channels.[1][22] This action can lead to increased neuronal excitability and may enhance acetylcholine release.[1] Studies have demonstrated that tacrine and its derivatives can inhibit sustained potassium currents and transient A-type potassium currents.[23][24]

| Potassium Channel | Effect | IC50 (µM) | Reference |

| Sustained Potassium Current | Inhibition | 50.5 ± 4.8 | [23] |

| Kv4.2 Channels | Inhibition | 74 ± 15 | [24] |

Signaling Pathways and Experimental Workflows

Tacrine's Primary Mechanism of Action

References

- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tacrine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of tacrine on muscarinic receptors in rat intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of tacrine on brain muscarinic-receptor-mediated second-messenger signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. Blockade of nicotinic responses by physostigmine, tacrine and other cholinesterase inhibitors in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of nicotine and tacrine on acetylcholine release from rat cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Effects of amiridin and tacrine, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurements of tacrine and monoamines in brain by in vivo microdialysis argue against release of monoamines by tacrine at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tacrine modulates Kv2.1 channel gene expression and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bis(3)-tacrine inhibits the sustained potassium current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Tacrine in Modulating Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease.[1][2] While its clinical use has been largely superseded due to concerns about hepatotoxicity, Tacrine remains a valuable pharmacological tool for investigating cholinergic and other neurotransmitter systems.[1][3] This technical guide provides an in-depth analysis of Tacrine's multifaceted role in modulating key neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and serotonergic pathways. We present a comprehensive summary of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of its complex pharmacology.

Modulation of the Cholinergic System

Tacrine's primary and most well-characterized mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting these enzymes, Tacrine increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of Tacrine against AChE and BChE has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Enzyme Target | Inhibitor | IC50 (nM) | Species/Source | Reference |

| Acetylcholinesterase (AChE) | Tacrine | 31 | Bungarus sindanus (Snake Venom) | [4] |

| Butyrylcholinesterase (BChE) | Tacrine | 25.6 | Human Serum | [4] |

| Acetylcholinesterase (AChE) | Tacrine | 160 ± 10 | Bovine Caudate | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity and screening for inhibitors.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like Tacrine, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of color formation.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Tacrine solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

-

Prepare serial dilutions of Tacrine in the phosphate buffer to achieve the desired final concentrations for the assay.

-

-

Assay Setup (in a 96-well microplate):

-

To each well, add:

-

Phosphate buffer

-

20 µL of the Tacrine solution (or buffer for the control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each Tacrine concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the Tacrine concentration to determine the IC50 value.

-

Signaling Pathway: Cholinergic Neurotransmission and Tacrine's Action

References

- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Toxicity Screening of Novel Tacrine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity screening of novel Tacrine analogs. Tacrine, the first acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, was withdrawn from the market due to significant hepatotoxicity.[1][2] Consequently, extensive research has focused on developing novel Tacrine analogs with improved safety profiles while retaining or enhancing therapeutic efficacy. This guide outlines the core methodologies for assessing the potential toxicity of these new chemical entities, presents comparative data from published studies, and illustrates the underlying cellular mechanisms and experimental workflows.

Data Presentation: Comparative Cytotoxicity of Tacrine Analogs

The following tables summarize the in vitro toxicity data for various novel Tacrine analogs compared to the parent compound, Tacrine. The data is primarily focused on hepatotoxicity, assessed using the HepG2 human liver carcinoma cell line, and neurotoxicity, evaluated in the SH-SY5Y human neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which 50% of the cells are non-viable.

Table 1: Hepatotoxicity of Tacrine Analogs in HepG2 Cells

| Compound | Linker/Modification | IC50 (µM) | Reference |

| Tacrine | - | 189.9 | [3][4] |

| N-Phosphorylated Analogs | |||

| Analog 6 | Diaminoalkyl | >100 (less toxic than Tacrine) | [4] |

| Analog 19 | Aminoalkylhydroxy | >600 (significantly less toxic) | [3][4] |

| HuperTacrine (HT) Analogs | |||

| HT1 | Methyl-substituted | Less toxic than Tacrine | [5] |

| HT4 | Methyl-substituted | 2.25-fold less toxic than Tacrine | [5] |

| HT6 | Methyl-substituted | More toxic than HT1/HT4 | [5] |

| HT7 | Methyl-substituted | Most toxic among tested HTs | [5] |

| HT8 | Methyl-substituted | More toxic than HT1/HT4 | [5] |

| HT9 | Methyl-substituted | Less toxic than HT6/HT7/HT8 | [5] |

| OA-Tacrine Hybrids | |||

| Compound B1 | Oleanolic Acid Hybrid | Cytotoxic at 50-100 µM | [6][7] |

| Compound B4 | Oleanolic Acid Hybrid | Low cytotoxicity | [6][7] |

| Compound D4 | Oleanolic Acid Hybrid | Low cytotoxicity | [6][7] |

| Tacrine-Phenothiazine Heterodimers | |||

| Compounds 321-356 | Various linkers | Micromolar range | [1] |

| Tacrine-Neocryptolepine Heterodimers | |||

| Compound 22 | - | Less hepatotoxic than Tacrine | [8] |

Table 2: Neurotoxicity of Tacrine Analogs in SH-SY5Y Cells

| Compound | Linker/Modification | Effect on Cell Viability (% of control at 100 µM) | Reference |

| Tacrine | - | 68.90% | [4] |

| N-Phosphorylated Analogs | |||

| Analog 6 | Diaminoalkyl | 67.49% | [4] |

| Other N-Phosphorylated Analogs | Diaminoalkyl | 30.11-54.65% (more toxic than Tacrine) | [4] |

| O-Phosphorylated Analogs | |||

| Analog 16 | Aminoalkylhydroxy | 83.5% (less toxic) | [4] |

| Analog 19 | Aminoalkylhydroxy | 81.1% (less toxic) | [4] |

| Analog 21 | Aminoalkylhydroxy | ~34% (more toxic) | [4] |

| OA-Tacrine Hybrids | |||

| Compound B1 | Oleanolic Acid Hybrid | Cytotoxic at 50-100 µM | [6][7] |

| Compound B4 | Oleanolic Acid Hybrid | Low cytotoxicity at 50 µM | [6][7] |

| Compound D4 | Oleanolic Acid Hybrid | Low cytotoxicity at 50 µM | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of in vitro toxicity. The following sections provide comprehensive protocols for key assays used in the screening of novel Tacrine analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human hepatocellular carcinoma (HepG2) or human neuroblastoma (SH-SY5Y) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Novel Tacrine analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 or SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel Tacrine analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Tacrine).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.

Materials:

-

Cell culture supernatant from treated cells

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Collection: Following treatment of cells with the novel Tacrine analogs as described in the MTT assay protocol, collect the cell culture supernatant.

-

Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism of cell death that can be induced by toxic compounds. Several assays can be used to detect apoptosis.

Caspases are a family of proteases that play a essential role in apoptosis. Caspase-3 and -7 are key executioner caspases.

Materials:

-

Treated cells

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Procedure:

-

Cell Lysis and Reagent Addition: Following compound treatment, add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells. The reagent contains a luminogenic substrate for caspase-3 and -7.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

-

Data Analysis: Normalize the caspase activity to the number of viable cells or total protein content.

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.

Materials:

-

Treated cells (both adherent and suspension)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD (to differentiate apoptotic from necrotic cells)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment. For adherent cells, use a gentle detachment method (e.g., trypsinization followed by gentle washing).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Signaling Pathways

Tacrine-induced toxicity often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[9]

Caption: Tacrine Analog-Induced Apoptotic Signaling Pathway.

Experimental Workflows

A logical workflow is essential for a systematic preliminary toxicity screening.

Caption: In Vitro Toxicity Screening Workflow.

Logical Relationships of Assays

The different assays provide complementary information about the potential toxicity of a compound.

Caption: Logical Relationship of Toxicity Assays.

References

- 1. mdpi.com [mdpi.com]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Tacrine: The First Centrally Acting Cholinesterase Inhibitor for Alzheimer's Disease

Foreword: This whitepaper provides a comprehensive historical and technical overview of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a pivotal molecule in the pharmacological management of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, mechanism of action, clinical evaluation, and the experimental methodologies that defined its development.

Historical Context: From Antiseptic to Alzheimer's Therapeutic

Tacrine's journey into the realm of neuropharmacology is a compelling narrative of scientific serendipity and repurposing. Initially synthesized in 1940 by Adrien Albert in Australia, its primary investigation was as an intravenous antiseptic.[1][2][3][4] For several decades, its potential as a therapeutic for neurodegenerative disorders remained unrecognized.

A significant shift occurred in the 1970s when William K. Summers began exploring its use in treating drug overdose-induced coma and delirium.[1][2][3][4] Summers hypothesized that Tacrine's ability to counteract centrally acting anticholinergic agents could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. This was influenced by earlier work in England by Peter Davies, which highlighted the cholinergic hypothesis of Alzheimer's disease.[1][2][3][4]

In 1981, Summers and his colleagues administered intravenous Tacrine to Alzheimer's patients and observed measurable improvements.[1][2][3][4] Subsequent research between 1981 and 1986, in collaboration with Art Kling's group at UCLA, demonstrated the efficacy of oral Tacrine in a small cohort of patients.[1][2][3] Despite the promising results, this early work was met with controversy.

Following larger, more rigorous clinical trials that replicated these positive effects, Tacrine, under the brand name Cognex, was approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of mild to moderate Alzheimer's disease.[1][2][3] This marked a significant milestone, as Tacrine became the first centrally acting cholinesterase inhibitor approved for this indication. However, its use was ultimately limited by concerns over hepatotoxicity, leading to its withdrawal from the market in 2013.[5]

Mechanism of Action: Cholinesterase Inhibition

Tacrine's therapeutic effect is primarily attributed to its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, Tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.

Quantitative Data Summary

The clinical development of Tacrine involved numerous trials to establish its efficacy and safety profile. The following tables summarize key quantitative data from these studies.

Efficacy Data: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a standardized tool used to assess cognitive function in Alzheimer's disease clinical trials, with lower scores indicating better cognitive performance.

| Study / Dose Group | Baseline ADAS-Cog (Mean) | Change from Baseline (Mean) | p-value vs. Placebo | Reference |

| Tacrine Collaborative Study Group (6 weeks) | [6] | |||

| Placebo | 32.7 | - | - | [6] |

| Tacrine (40-80 mg/day) | 30.3 | -2.4 | < 0.001 | [6] |

| Farlow et al. (12 weeks) | [7] | |||

| Placebo | N/A | N/A | - | [7] |

| 80 mg/day | N/A | Significant Improvement | 0.015 | [7] |

| 51% of patients on 80mg/day achieved a ≥4-point improvement | [7] | |||

| Meta-analysis (12 weeks) | [2] | |||

| Tacrine vs. Placebo | N/A | -0.58 | 0.006 | [2] |

Safety Data: Hepatotoxicity

The primary dose-limiting toxicity of Tacrine was hepatotoxicity, characterized by elevated serum alanine aminotransferase (ALT) levels.

| ALT Elevation Category | Percentage of Patients | Mean Time to Onset | Reversibility | Reference |

| > Upper Limit of Normal (ULN) | 49% | N/A | Yes | [8][9] |

| > 3x ULN | 25% | 50 days | Yes | [8][9] |

| > 20x ULN | 2% | N/A | Yes | [8][9] |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability | 17% (mean) | |

| Half-life | ~2-4 hours | |

| Protein Binding | ~55% | |

| Metabolism | Hepatic (CYP1A2) | |

| Excretion | Renal |

Dosing and Administration

| Dosing Regimen | Details | Reference |

| Initial Dose | 10 mg four times daily | [10][11] |

| Titration | Increase by 40 mg/day at 4-6 week intervals | [10][11] |

| Maximum Dose | 160 mg/day (40 mg four times daily) | [10][11] |

Experimental Protocols

Synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine)

The following protocol is a generalized representation based on established synthetic routes.

Materials:

-

2-aminobenzonitrile

-

Cyclohexanone

-

p-toluenesulfonic acid monohydrate

-

Xylenes

-

Aqueous sodium hydroxide

-

Dichloromethane (or other suitable organic solvent)

-

Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

-

A solution of 2-aminobenzonitrile in xylenes with a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

-

While at reflux, a solution of cyclohexanone in xylenes is added dropwise.

-

The mixture is maintained at reflux for 8 to 12 hours.

-

The reaction is cooled, and an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.

-

The mixture is heated to reflux for an additional 3 to 7 hours.

-

Upon cooling, the p-toluenesulfonic acid salt of Tacrine precipitates and is isolated by filtration.

-

The salt is then treated with an aqueous base, such as sodium hydroxide, to generate the free base of Tacrine.

-

The free base is extracted into an organic solvent like dichloromethane.

-

The organic extracts are combined, dried, and the solvent is removed to yield crude Tacrine, which can be further purified by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds like Tacrine.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Tacrine hydrochloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of ATCI, DTNB, and Tacrine in appropriate solvents.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and AChE enzyme solution to each well.

-

Add varying concentrations of Tacrine to the test wells and an equivalent volume of solvent to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each Tacrine concentration is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Tacrine holds a significant place in the history of Alzheimer's disease therapeutics. Although its clinical utility was ultimately hampered by its side effect profile, its development validated the cholinergic hypothesis and paved the way for the second generation of cholinesterase inhibitors with improved safety and tolerability. The study of Tacrine continues to provide valuable insights for the design of new multi-target ligands for complex neurodegenerative disorders. This guide serves as a technical resource, consolidating the historical context, quantitative data, and fundamental experimental protocols that underpinned the scientific journey of this pioneering drug.

References

- 1. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the tacrine trials. Dementia Trialists' Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tacrine, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tacrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease. | Semantic Scholar [semanticscholar.org]

- 9. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. mims.com [mims.com]

The Core Chemical Identity of Tacrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction